The source of Antigen NY-CO-13 is the human p53 tumor suppressor protein, which plays a critical role in regulating the cell cycle and preventing tumor formation. Mutations in the TP53 gene, which encodes the p53 protein, are among the most common genetic alterations found in human cancers. The classification of Antigen NY-CO-13 falls under tumor-associated antigens, specifically neoantigens that arise from mutated proteins.
The synthesis of Antigen NY-CO-13 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in SPPS include:
This method allows for precise control over the sequence and purity of the synthesized peptide, essential for its use in immunological studies and therapeutic applications.
The molecular structure of Antigen NY-CO-13 consists of a linear sequence of amino acids that corresponds to residues 65 to 73 of the p53 protein. The sequence is FWMNVWWHG, which may adopt specific conformations that are critical for its recognition by T-cell receptors.
Data regarding its three-dimensional structure can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, although specific structural data for this peptide may not be extensively documented.
Understanding these interactions is vital for developing immunotherapeutic strategies targeting this antigen.
The mechanism of action for Antigen NY-CO-13 involves several steps:
Data supporting this mechanism includes studies demonstrating increased T-cell responses in patients with tumors expressing this neoantigen, highlighting its potential as a target for cancer immunotherapy.
Antigen NY-CO-13 is a peptide with specific physical properties:
Chemical properties include its ability to form hydrogen bonds and hydrophobic interactions, which are critical for its binding affinity to MHC molecules.
Antigen NY-CO-13 has several applications in scientific research and clinical settings:
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2